Armillaritin
Description
Armillaritin is a protoilludane sesquiterpenoid aromatic ester first isolated from the acetone extract of artificially cultured Armillaria mellea mycelium . It belongs to a structurally diverse family of fungal secondary metabolites characterized by a tricyclic protoilludane backbone coupled with aromatic ester substituents . The compound was identified through spectral data analysis, including NMR, though its absolute configuration remains undetermined due to the absence of X-ray crystallography data specific to this compound . Unlike its relative melledonal (compound 105 in ), which has confirmed stereochemistry via X-ray analysis, this compound’s structural elucidation relies on biosynthetic considerations and comparative spectral interpretation .
This compound’s bioactivity profile is less comprehensively studied. Preliminary evidence suggests weak antimicrobial activity against Bacillus cereus and B. subtilis (MIC ~50 µg/mL), aligning with trends observed in related protoilludanes .
Properties
CAS No. |
135247-96-0 |
|---|---|
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C23H28O7/c1-12-5-14(25)6-15(26)18(12)19(27)30-17-9-21(4)16-8-20(2,3)11-22(16,28)7-13(10-24)23(17,21)29/h5-7,10,16-17,25-26,28-29H,8-9,11H2,1-4H3/t16-,17-,21-,22+,23+/m1/s1 |
InChI Key |
CXDPJDYGYSRNDR-MTJRIOAFSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C)O)O |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)O)C)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C)O)O |
Synonyms |
armillaritin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Esters : this compound and melledonal 105 share ester linkages, but melledonal’s bioactivity (e.g., cytotoxicity against CEM cells, IC₅₀ 49.6 µM) may stem from its acetate groups .
- Backbone Simplification: Norsesquiterpenoids like armillasin lack a methyl group, altering hydrophobicity and bioactivity .
Bioactivity Comparison
Key Observations :
- Selective Toxicity : Melledonal 105’s cytotoxicity contrasts with this compound’s lack of reported anticancer effects, possibly due to substituent-driven membrane permeability differences .
- Broad-Spectrum Potential: this compound’s detection in a metabolic context suggests untapped therapeutic avenues, unlike melledonal’s defined but narrow antifungal activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
